molecular formula C17H16FN5OS B12129857 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B12129857
M. Wt: 357.4 g/mol
InChI Key: QJIMAKIEPNKGIK-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic organic compound characterized by its unique triazole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the amine group with 3-fluorophenylacetyl chloride under basic conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Biological Studies: It can be used in studies to understand the interaction of triazole-containing compounds with biological targets.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive triazole structure.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The compound may inhibit enzyme function by binding to the active site or by interacting with key residues, thereby affecting the biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
  • 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Uniqueness

The presence of the 3-fluorophenyl group in 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide distinguishes it from other similar compounds. This fluorine atom can significantly influence the compound’s electronic properties and biological activity, making it a unique candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C17H16FN5OS/c1-11-5-7-12(8-6-11)16-21-22-17(23(16)19)25-10-15(24)20-14-4-2-3-13(18)9-14/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

QJIMAKIEPNKGIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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